Mitochondrial CA VA/VB Potency Compared to Acetazolamide – Greater than 8-Fold Improvement
2-Phenyl-N-(4-sulfamoylphenyl)acetamide inhibits the human mitochondrial isoforms hCA VA and hCA VB with Ki values of 7.1 nM and 5.9 nM, respectively, making it 8.9-fold (VA) and 9.2-fold (VB) more potent than acetazolamide, which shows Ki values of 63 nM and 54 nM against the same isoforms [1][2]. This substantial potency gain is attributed to the phenylacetyl tail occupying a hydrophobic cleft adjacent to the active site [3].
| Evidence Dimension | Enzyme inhibition constant (Ki) against mitochondrial carbonic anhydrase isoforms VA and VB |
|---|---|
| Target Compound Data | hCA VA Ki = 7.1 nM; hCA VB Ki = 5.9 nM |
| Comparator Or Baseline | Acetazolamide: hCA VA Ki = 63 nM; hCA VB Ki = 54 nM |
| Quantified Difference | 8.9-fold lower Ki for hCA VA (7.1 vs. 63 nM); 9.2-fold lower Ki for hCA VB (5.9 vs. 54 nM) |
| Conditions | Stopped-flow CO2 hydrase assay; 10 mM HEPES buffer (pH 7.4), 0.1 M Na2SO4 or NaClO4, 25°C; recombinant human CA isoforms [1][2] |
Why This Matters
Superior mitochondrial CA inhibition is directly relevant for applications targeting fatty acid biosynthesis, gluconeogenesis, and metabolic disease models where acetazolamide’s lower potency would require higher concentrations and increase off-isoform risk.
- [1] Güzel, Ö.; Innocenti, A.; Scozzafava, A.; Salman, A.; Supuran, C.T. Carbonic anhydrase inhibitors. Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as potent inhibitors of human mitochondrial isoforms VA and VB. Bioorg. Med. Chem. 2009, 17, 4894–4899. View Source
- [2] PMC Table 2 — CA inhibition data including acetazolamide reference. Molecules 2021, 26, 3010. Data sourced from stopped-flow CO2 hydrase assays. View Source
- [3] D'Ambrosio, K. et al. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with hCA II and VII provide insights into selective CA inhibitor development. CNR IRIS, 2021. View Source
